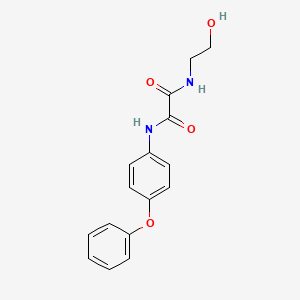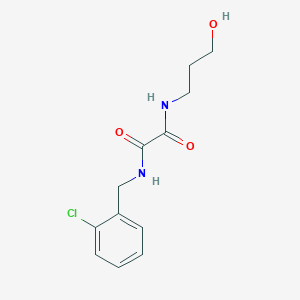![molecular formula C18H29NO B4894920 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine, also known as DMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPP is a piperidine derivative that acts as a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system, and it has been implicated in a variety of physiological and pathological processes.
Mécanisme D'action
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine acts as a potent and selective agonist for the α7 nAChR. When 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine binds to the receptor, it causes the channel to open, allowing the influx of cations such as calcium and sodium. This influx of cations leads to a variety of downstream effects, including the activation of intracellular signaling pathways and the release of neurotransmitters.
Biochemical and Physiological Effects:
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to have a variety of biochemical and physiological effects. In vitro, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to increase the release of acetylcholine and other neurotransmitters, as well as to activate intracellular signaling pathways such as the MAPK/ERK pathway. In vivo, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to improve cognitive function and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has several advantages for use in lab experiments. It is a potent and selective agonist for the α7 nAChR, which makes it a valuable tool for studying the receptor. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine is relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine does have some limitations. It is not a perfect agonist for the α7 nAChR, and it can have off-target effects on other receptors. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine. One area of interest is the role of the α7 nAChR in neurodegenerative diseases such as Alzheimer's disease. 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research could explore the potential therapeutic applications of 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine in this context. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine could be used to study the role of the α7 nAChR in other physiological and pathological processes, such as inflammation and pain. Finally, further research could explore the potential of 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine as a therapeutic agent in other contexts, such as cancer or cardiovascular disease.
Méthodes De Synthèse
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with 1-bromopentane, followed by the reaction of the resulting 5-(2,5-dimethylphenoxy)pentane with piperidine in the presence of a base. Alternatively, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be synthesized using the reaction of 2,5-dimethylphenol with 1-chloro-5-(2,5-dimethylphenoxy)pentane in the presence of a base.
Applications De Recherche Scientifique
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been used extensively in scientific research as a tool to study the α7 nAChR. The α7 nAChR has been implicated in a variety of physiological and pathological processes, including learning and memory, attention, inflammation, and neurodegeneration. 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been used to study the role of the α7 nAChR in these processes, and it has been shown to have a variety of effects on the receptor.
Propriétés
IUPAC Name |
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-9-10-17(2)18(15-16)20-14-8-4-7-13-19-11-5-3-6-12-19/h9-10,15H,3-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPTGSEWFJVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,5-Dimethylphenoxy)pentyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)

![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)

![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)